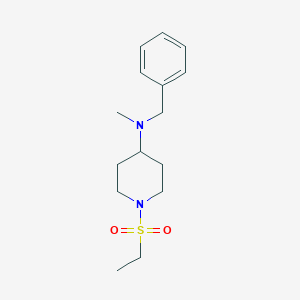
1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP is a piperazine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine exerts its therapeutic effects by inhibiting the activity of various enzymes and receptors in the body. 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine increases the levels of acetylcholine in the brain, which can improve cognitive function. 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has also been found to inhibit the activity of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting monoamine oxidase, 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine increases the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit various biochemical and physiological effects. In animal studies, 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression. 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has also been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. In addition, 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine also exhibits unique biochemical and physiological effects, making it a valuable tool for studying various diseases and disorders. However, one limitation of 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and neurological disorders. Another direction is to study the mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine in more detail, which can provide insight into its biochemical and physiological effects. Additionally, future studies can focus on developing new derivatives of 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine that exhibit improved therapeutic properties and reduced toxicity.
Métodos De Síntesis
1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine can be synthesized using various methods, including the reaction of 2,6-dimethoxybenzoyl chloride with 2-methoxybenzoylpiperazine in the presence of a base such as triethylamine. Another method involves reacting 2,6-dimethoxybenzoyl chloride with 1-(2-aminobenzoyl)-4-(2-methoxybenzoyl)piperazine in the presence of a base. The resulting 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit potential therapeutic applications in various fields of scientific research. In the field of cancer research, 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been studied for its anticancer properties. Studies have shown that 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 1-(2,6-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Propiedades
Fórmula molecular |
C21H24N2O5 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-8-5-4-7-15(16)20(24)22-11-13-23(14-12-22)21(25)19-17(27-2)9-6-10-18(19)28-3/h4-10H,11-14H2,1-3H3 |
Clave InChI |
NCTSLJAMOFWTKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)
![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)



amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247225.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)
![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)
